N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-N-propan-2-yl-5,6,7,8-tetrahydroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S/c1-13(2)20-18-16-6-4-5-7-17(16)21-19(22-18)23-12-15-10-8-14(3)9-11-15/h8-11,13H,4-7,12H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGNDEUZCLXCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinazolinamine core, which is known for various biological activities. The structural formula can be represented as follows:
This structure includes:
- Isopropyl group : Contributes to lipophilicity and potential blood-brain barrier (BBB) penetration.
- Thioether linkage : May enhance receptor binding affinity and modulate activity.
Pharmacological Effects
- Antinociceptive Activity :
- CNS Activity :
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in the methyl group position on the benzyl moiety can significantly alter receptor binding and activity.
- Sulfanyl Group : The presence of the sulfanyl group has been linked to increased potency in receptor interactions compared to non-thioether analogs .
Case Studies
- Study on Analgesic Efficacy :
- Neuroprotective Potential :
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antinociceptive | Significant pain reduction | |
| CNS Activity | Potential neuroprotective effects | |
| Antimicrobial | Inhibition of bacterial growth |
Structure-Activity Relationship Insights
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) group attached to the 4-methylbenzyl moiety is a key reactive site. This thioether functionality undergoes characteristic reactions:
Example Reaction Pathway :
Tetrahydroquinazoline Core Modifications
The saturated quinazoline ring (5,6,7,8-tetrahydro) and the exocyclic amine group at position 4 enable further functionalization:
Amine Alkylation/Acylation
-
Alkylation : Reaction with alkyl halides (e.g., CH<sub>3</sub>I) under basic conditions yields N-alkylated derivatives.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives .
Ring Oxidation
-
The tetrahydroquinazoline core can undergo dehydrogenation to form aromatic quinazoline derivatives using agents like DDQ (dichlorodicyanoquinone) .
Electrophilic Substitution
-
The electron-rich aromatic system (when dehydrogenated) may undergo halogenation or nitration at specific positions, though steric effects from substituents could limit reactivity .
Functional Group Interplay
The proximity of the sulfanyl group and the amine moiety allows for synergistic reactivity:
| Reaction | Mechanism | Outcome |
|---|---|---|
| Tandem Oxidation-Alkylation | Sequential oxidation of -S- followed by alkylation of the NH group | Sulfone derivatives with modified amine substituents . |
Stability and Reaction Optimization
-
pH Sensitivity : The amine group’s basicity necessitates pH control during reactions to avoid decomposition.
-
Temperature Control : Exothermic reactions (e.g., sulfone formation) require low-temperature conditions (<0°C) to prevent side products .
Analytical Validation
Post-reaction characterization employs:
-
NMR Spectroscopy : To confirm substitution patterns and purity.
Unresolved Challenges
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound shares structural homology with other tetrahydroquinazolinamine derivatives, particularly N-Allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine (CAS: 339019-11-3, CymitQuimica) . Key differences include:
| Feature | Target Compound | N-Allyl-2-[(4-chlorobenzyl)sulfanyl]-... |
|---|---|---|
| Benzyl Substituent | 4-Methylbenzyl (electron-donating) | 4-Chlorobenzyl (electron-withdrawing) |
| Amine Substituent | Isopropyl (bulky, aliphatic) | Allyl (unsaturated, less bulky) |
| Molecular Weight | ~339.5 g/mol (estimated) | 357.9 g/mol (reported) |
| Polarity | Moderate (methyl enhances hydrophobicity) | Higher (chlorine increases polarity) |
Key Implications of Substituent Variations
Electronic Effects: The 4-methyl group on the benzyl ring enhances hydrophobicity and may improve membrane permeability compared to the electron-withdrawing 4-chloro substituent, which could increase polarity and solubility in polar solvents .
Conformational and Packing Behavior: Evidence from structurally related tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives indicates that saturated rings (e.g., tetrahydroquinazoline) adopt half-chair conformations, with planar fused-ring systems stabilized by hydrogen bonds (C–H···O/N/π) . This suggests that the target compound’s tetrahydroquinazoline core may similarly influence crystal packing and intermolecular interactions.
Synthetic Accessibility :
- While the comparator compound is listed as discontinued ("Ausgelaufen") by CymitQuimica , this may reflect challenges in synthesis or stability. The target compound’s 4-methylbenzyl and isopropyl groups could simplify synthesis compared to halogenated analogs, though direct evidence is lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
